molecular formula C18H21N3O B15062924 2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane CAS No. 646056-54-4

2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane

Cat. No.: B15062924
CAS No.: 646056-54-4
M. Wt: 295.4 g/mol
InChI Key: RUBIFXSCTMTDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of both pyridine and phenoxy groups in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of di(aryl(hetaryl)methyl) malonic acids, promoted by P2O5, to form the spirocyclic core . The reaction conditions often require careful optimization to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[44]nonane stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

646056-54-4

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-(5-phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C18H21N3O/c1-2-4-16(5-3-1)22-17-10-15(11-20-12-17)21-9-7-18(14-21)6-8-19-13-18/h1-5,10-12,19H,6-9,13-14H2

InChI Key

RUBIFXSCTMTDCJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C3=CC(=CN=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.